molecular formula C19H17FN2O4S B2777290 4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine CAS No. 305330-90-9

4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B2777290
CAS No.: 305330-90-9
M. Wt: 388.41
InChI Key: KEFFYKMIVPAPMZ-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a morpholine ring at position 3. Its molecular formula is C₂₃H₂₁FN₂O₄S, with a molecular weight of 440.49 g/mol. The benzenesulfonyl group enhances electron-withdrawing properties, while the fluorine atom on the phenyl ring contributes to metabolic stability and lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and sulfonamide-based bioactive molecules .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-15-8-6-14(7-9-15)17-21-18(19(26-17)22-10-12-25-13-11-22)27(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFFYKMIVPAPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound ID & Source Substituents (Oxazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 4: Benzenesulfonyl; 2: 4-Fluorophenyl; 5: Morpholine C₂₃H₂₁FN₂O₄S 440.49 High lipophilicity (predicted XLogP ~4.5); potential kinase inhibition
D072-0215 4: 4-Methylbenzenesulfonyl; 2: 4-Methylphenyl; 5: 2,6-Dimethylmorpholine C₂₃H₂₆N₂O₄S 426.53 Increased hydrophobicity due to methyl groups; lower molecular weight
608099-18-9 4: 4-Chlorophenylsulfonyl; 2: 3-Chlorophenyl; 5: Morpholine C₁₉H₁₆Cl₂N₂O₄S 439.30 Higher XLogP (4.5); dual chlorine substitution enhances halogen bonding
505066-64-8 4: 4-Chlorophenylsulfonyl; 2: Benzhydryl; 5: Morpholine C₂₉H₂₆ClN₂O₄S 554.05 Bulky benzhydryl group reduces solubility; potential CNS activity
NSC784891 4: Benzenesulfonyl; 2: Phenyl; 5: (4-Fluorobenzyl)thio C₂₂H₁₇FN₂O₃S₂ 440.51 Thioether linkage alters electronic properties; moderate bioavailability

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP is estimated at ~4.5, comparable to the chlorinated analog (XLogP 4.5, ) but higher than methyl-substituted derivatives (XLogP ~3.8–4.2, ).
  • Solubility : Bulky substituents (e.g., benzhydryl in ) reduce aqueous solubility, whereas morpholine and fluorophenyl groups enhance polarity slightly .

Biological Activity

Chemical Structure and Properties

The structure of 4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine consists of a morpholine ring substituted with a benzenesulfonyl group, a 4-fluorophenyl moiety, and an oxazole ring. This unique combination of functional groups contributes to its biological properties.

Molecular Formula

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 345.41 g/mol

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on derivatives of morpholine and oxazole have shown promising results against various cancer cell lines:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The presence of the benzenesulfonyl group is thought to enhance its interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth:

  • Antibacterial Studies : Compounds derived from morpholine have shown activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)10 - 30
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of morpholine derivatives, researchers synthesized several compounds and tested their efficacy against MCF-7 cells. The study found that derivatives with similar structures to this compound exhibited significant cytotoxicity, leading to further investigation into their mechanisms involving apoptosis pathways .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of sulfonamide derivatives. The results indicated that these compounds effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial activity .

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